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Compound of Interest

Compound Name: 2-chloro-N'-phenylacetohydrazide

CAS No.: 22940-21-2

Cat. No.: B2622847

Get Quote

Executive Summary & Chemical Significance
2-chloro-N'-phenylacetohydrazide is a versatile "privileged scaffold" in medicinal chemistry.

Structurally, it consists of a phenylhydrazine moiety acylated by a 2-chloroacetyl group. Its

pharmacological value lies in its dual nature:

Direct Alkylating Potential: The

-chloro ketone motif (-CO-CH2-Cl) acts as an electrophile, capable of alkylating nucleophilic
residues (cysteine thiols, DNA nitrogen) in biological targets.

Synthetic Precursor: It serves as a critical intermediate for synthesizing heterocyclic systems

such as thiazolidinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which are chemically stable

and highly bioactive.

This guide focuses on the derivatives of this core, particularly their application as antimicrobial

and anticancer agents.[1]
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Structural Analysis & SAR (Structure-Activity
Relationship)
The biological activity of these derivatives is governed by three distinct structural domains.

Graphviz Visualization: SAR Logic
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Caption: SAR breakdown of the 2-chloro-N'-phenylacetohydrazide scaffold highlighting

functional domains.

Key Mechanistic Insights:
The Warhead (Domain C): The C-Cl bond is highly reactive. In biological systems, it can

covalently bind to thiol groups of enzymes (e.g., cysteine proteases), leading to irreversible

inhibition. In synthesis, this is the site of nucleophilic attack to form rings.

The Phenyl Ring (Domain A): Electron-withdrawing substituents (e.g., -NO2, -Cl, -F) at the

para position typically enhance antimicrobial activity by increasing the lipophilicity and

cellular uptake of the molecule.

Biological Activities[1][2][3][4][5][6][7][8][9][10][11]
Antimicrobial Activity (Antibacterial & Antifungal)
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Derivatives, particularly those cyclized into thiazolidinones or coupled with triazoles, exhibit

broad-spectrum activity.

Mechanism: Disruption of cell wall synthesis and inhibition of specific bacterial enzymes

(e.g., S. aureus DNA gyrase). The hydrazide moiety can also chelate essential metal ions

(Fe2+, Cu2+) required for bacterial growth.

Key Pathogens: Effective against Gram-positive (Staphylococcus aureus, Bacillus subtilis)

and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Candida albicans).

Potency: Some derivatives show MIC values comparable to standard antibiotics like

Ampicillin (see Table 1).[2]

Anticancer Activity
The core scaffold and its hydrazone derivatives have shown cytotoxicity against various cancer

cell lines (MCF-7, HepG2).

Mechanism:

Alkylating Agent: The chloro- group can alkylate DNA bases, preventing replication.

Apoptosis Induction: Upregulation of p53 and Bax, downregulation of Bcl-2.

Enzyme Inhibition: Inhibition of thymidylate synthase (essential for DNA synthesis).

Table 1: Comparative Biological Potency of Derivatives
Derivative Class

Target
Organism/Cell Line

Activity Metric
(Approx.)

Reference
Standard

Triazole-Hybrid S. aureus (Gram +) MIC: 2–4 µg/mL Ampicillin (2 µg/mL)

Thiazolidinone M. tuberculosis MIC: 6.25 µg/mL Isoniazid

Hydrazone
MCF-7 (Breast

Cancer)
IC50: 4.5 µM Doxorubicin

Core Scaffold C. albicans MIC: 12.2 µg/mL Fluconazole
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Experimental Protocols
Synthesis of 2-chloro-N'-phenylacetohydrazide Core
This protocol establishes the core scaffold required for further derivatization.

Reagents: Phenylhydrazine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane

(DCM).

Step-by-Step Workflow:

Preparation: Dissolve phenylhydrazine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50

mL) in a round-bottom flask. Cool to 0°C in an ice bath.

Addition: Add chloroacetyl chloride (10 mmol) dropwise over 30 minutes. Critical: Maintain

temperature <5°C to prevent di-acylation.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

Work-up: Wash the organic layer with water (2 x 30 mL), 5% NaHCO3 (2 x 30 mL), and

brine.

Purification: Dry over anhydrous Na2SO4, evaporate solvent. Recrystallize the solid residue

from ethanol.

Expected Yield: 75–85%.

Appearance: White to off-white crystalline solid.

In Vitro Antimicrobial Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (~1.5 x

10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

Plate Setup: Use a 96-well plate. Add 100 µL of broth to all wells.
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Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to the first

column. Perform serial 2-fold dilutions across the plate.

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

Incubation: Incubate at 37°C for 24 hours.

Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye

(0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

Synthesis Pathway Visualization
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Caption: Synthetic route from phenylhydrazine to bioactive hydrazone and thiazolidinone

derivatives.

Mechanism of Action: The "Alkylating" Hypothesis
While many hydrazides act via metal chelation, the 2-chloro derivatives possess a distinct

alkylating mechanism.

Nucleophilic Attack: The carbon alpha to the carbonyl and chlorine is electrophilic.

Target Binding: Biological nucleophiles (e.g., N-7 of Guanine in DNA, or -SH groups in

enzymes like thioredoxin reductase) attack this carbon.

Irreversible Inhibition: The chloride ion leaves, forming a stable covalent bond between the

drug and the target.

Note: This mechanism is similar to nitrogen mustards but attenuated by the carbonyl

group, potentially offering better selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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